Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate
Description
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate (CAS: 147118-35-2) is a structurally complex organophosphorus compound with the molecular formula C₃₁H₃₉O₄PSi and a molecular weight of 534.70 g/mol . It features a tert-butyldimethylsilyl (TBS) ether at position 3, a ketone at position 5, and a triphenylphosphoranylidene ylide at position 5. This multifunctional reagent is primarily employed in organic synthesis, particularly in Wittig reactions to generate α,β-unsaturated ketones or esters. Its applications extend to pharmaceutical intermediates, notably in statin synthesis (e.g., antihyperlipidemics), where stereochemical control is critical .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFANOWXMJEZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39O4PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride
-
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- Triphenylphosphine
- Methyl chloroformate
-
- The anhydride is first converted into its methyl ester form using methyl chloroformate.
- The resulting ester is then reacted with triphenylphosphine to form the phosphoranylidene derivative.
Reaction Conditions
- Solvent : Acetonitrile or cyclohexane can be used depending on the specific reaction conditions.
- Temperature : Reactions are typically conducted at elevated temperatures, such as 84°C for acetonitrile or 80-85°C for cyclohexane under azeotropic reflux conditions.
- Duration : The reaction time varies, often requiring several hours, such as 12 hours in acetonitrile or 48-60 hours in cyclohexane.
Purification
- Distillation : After the reaction, solvents are removed under vacuum.
- Crystallization : The product can be purified by cooling the concentrated solution to precipitate the solid, which is then filtered and washed with a solvent like cyclohexane.
Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C31H39O4PSi |
| Molecular Weight | 534.7 g/mol |
| Boiling Point | Predicted: 603.9±65.0 °C |
| Density | Predicted: 1.10±0.1 g/cm3 |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol |
| Form | Solid |
| Color | Pale yellow to light yellow |
| Stability | Hygroscopic |
Applications
This compound is primarily used as an intermediate in the synthesis of rosuvastatin, a drug used to lower cholesterol levels. It is involved in the condensation reactions with pyrimidine derivatives to form key intermediates in rosuvastatin synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include tetrabutylammonium fluoride for deprotection of the silyl ether group.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate involves its interaction with specific molecular targets and pathways. The phosphoranylidene moiety can act as a nucleophile, participating in various nucleophilic addition and substitution reactions. The silyl ether group provides stability and protection to the molecule, allowing it to undergo selective reactions without unwanted side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of a silyl-protected alcohol , ketone , and ylide moieties. Below is a comparative analysis with structurally or functionally related compounds:
Physical and Practical Considerations
- Molecular Weight and Purification : The high molecular weight (534.70 g/mol) necessitates purification via silica gel chromatography (e.g., CH₂Cl₂/EtOAc gradients as in ), unlike simpler ylides that may be recrystallized.
Biological Activity
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, also known as (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C31H39O4PSi
- Molecular Weight : 534.70 g/mol
- CAS Number : 147118-35-2
- Appearance : Light yellow to yellow powder or crystals
- Storage Conditions : Refrigerate at 2-7°C
Antihyperlipidemic Effects
This compound has been classified under antihyperlipidemic agents. These compounds are crucial in managing lipid levels in the body and are often used in the treatment of hyperlipidemia, which is a risk factor for cardiovascular diseases. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Cholesterol Synthesis : It may inhibit the activity of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
- Enhancement of Lipid Metabolism : The compound may promote the breakdown of lipids, thereby reducing overall cholesterol levels.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antibacterial properties. For instance, studies on related compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against pathogens such as E. coli and Staphylococcus aureus.
Study on Antibacterial Properties
A study evaluated the antibacterial activity of several compounds similar to this compound against eight bacterial strains. The results indicated:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 0.004 | 0.008 |
| Compound B | 0.015 | 0.030 |
| Compound C | 0.011 | 0.020 |
The most effective compound demonstrated an MIC of 0.004 mg/mL against En. cloacae, highlighting the potential for similar compounds to exhibit strong antibacterial properties .
Cytotoxicity Studies
Cytotoxicity studies performed using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while some derivatives showed promising antibacterial and antifungal activities, they also exhibited varying degrees of cytotoxic effects. This duality emphasizes the need for careful evaluation when considering these compounds for therapeutic applications .
Q & A
Q. What are the key synthetic routes for preparing Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies:
- Step 1 : Protection of a hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions, often with imidazole as a base in DMF .
- Step 2 : Introduction of the 5-oxo group via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) .
- Step 3 : Formation of the triphenylphosphoranylidene moiety via a Wittig reaction. This requires a phosphonium ylide precursor (e.g., triphenylphosphine and alkyl halides) under strong base conditions (e.g., NaHMDS) in THF .
Q. Critical Factors :
Q. How is this compound characterized, and what analytical techniques are most reliable for confirming its structure?
- NMR Spectroscopy : H and C NMR confirm the TBDMS group (δ ~0.1–0.3 ppm for Si-CH), the ester carbonyl (δ ~170 ppm), and the phosphoranylidene moiety (δ ~125–135 ppm for P=C) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. For example, the loss of the TBDMS group (~114 Da) is a key diagnostic .
- IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1740 cm) and ketone (~1710 cm) .
Advanced Research Questions
Q. What mechanistic role does the triphenylphosphoranylidene group play in subsequent reactions, and how does its electronic nature influence reactivity?
The phosphoranylidene group acts as a ylide in Wittig or related olefination reactions. Its electron-withdrawing nature (due to the P=C bond) enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. However, steric hindrance from the triphenyl groups can reduce reactivity with bulky substrates. Computational studies suggest that the ylide’s stability under basic conditions is critical for regioselectivity in cross-coupling reactions .
Q. How do conflicting data arise in stereochemical outcomes during synthesis, and how can they be resolved?
Contradictions in stereochemistry often stem from:
Q. Resolution Strategies :
Q. What methodologies optimize the stability of this compound during long-term storage or under reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
